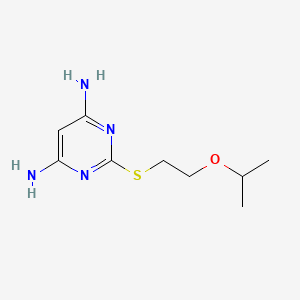

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine

Description

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine is a thiopyrimidine derivative characterized by a pyrimidine core substituted with a thioether group at position 2 and amino groups at positions 4 and 4. The thioether side chain contains an isopropoxyethyl moiety, distinguishing it from simpler alkyl or aryl derivatives. Thiopyrimidines are renowned for their broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s unique substitution pattern may modulate its pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic and agrochemical applications.

Properties

Molecular Formula |

C9H16N4OS |

|---|---|

Molecular Weight |

228.32 g/mol |

IUPAC Name |

2-(2-propan-2-yloxyethylsulfanyl)pyrimidine-4,6-diamine |

InChI |

InChI=1S/C9H16N4OS/c1-6(2)14-3-4-15-9-12-7(10)5-8(11)13-9/h5-6H,3-4H2,1-2H3,(H4,10,11,12,13) |

InChI Key |

YUBXIZXHYHVNTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCSC1=NC(=CC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine typically involves the reaction of 2-chloropyrimidine-4,6-diamine with 2-isopropoxyethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups or the pyrimidine ring itself.

Substitution: The amino groups at the 4- and 6-positions can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions involving the amino groups.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives of the pyrimidine ring or modified functional groups.

Substitution: Alkylated or acylated derivatives of the compound.

Scientific Research Applications

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The activity and properties of thiopyrimidines are highly dependent on substituents at the thioether position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : Longer alkyl chains (e.g., heptyl in HPDA) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The isopropoxyethyl group balances hydrophilicity and lipophilicity due to its ether oxygen .

- Bioactivity : Bulkier substituents (e.g., piperazinyl sulfonylphenyl) often target specific enzymes (e.g., kinases) due to steric and electronic complementarity . HPDA’s heptyl chain may confer antimicrobial activity via membrane disruption .

- Synthesis : S-alkylation is common for simple thioethers (e.g., methyl, heptyl), while complex analogs require multi-step functionalization (e.g., thiazole coupling in ) .

ADMET and Physicochemical Properties

- Solubility : Methylthio derivatives (logP ~1.5) are more soluble than heptyl or isopropoxyethyl analogs (estimated logP ~2.5–3.0) .

- Metabolic Stability : Ether linkages (e.g., isopropoxyethyl, fluoroethoxy) resist oxidative degradation compared to alkyl thioethers .

- Toxicity : Simpler analogs (e.g., methylthio) may exhibit lower off-target effects, while complex molecules (e.g., piperazinyl sulfonylphenyl) require detailed toxicity profiling .

Industrial and Pharmaceutical Relevance

- Agrochemicals : HPDA and similar long-chain thiopyrimidines are explored as fungicides or herbicides .

- Pharmaceutical Intermediates : Compounds like 2-(propylsulfanyl)pyrimidine-4,6-diamine (CAS 84890-69-7) are intermediates for drugs like ticagrelor .

- Drug Discovery : Fluorinated and thiazole-containing derivatives () are prioritized for CNS and oncology pipelines due to target specificity .

Biological Activity

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine is a pyrimidine derivative that has gained attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thioether group and two amino groups, contributing to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with isopropoxyethyl thiol. The reaction conditions often include specific solvents and catalysts to optimize yield and purity. The following table summarizes the key steps involved in the synthesis:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrimidine derivative | Solvent A, Catalyst B | 85% |

| 2 | Isopropoxyethyl thiol | Heat at X °C for Y hours | 90% |

| 3 | Purification | Column chromatography | 95% |

Anticancer Properties

Research has shown that pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of several pyrimidine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that derivatives with similar structures to our compound showed IC50 values ranging from 0.01 to 0.12 µM, suggesting potent anticancer activity .

Anti-inflammatory Effects

Pyrimidines are also known for their anti-inflammatory properties. The thioether group in the structure may contribute to these effects by modulating inflammatory pathways.

Research Findings:

In vitro studies have reported that compounds with a similar thioether moiety exhibited reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has been explored extensively. Compounds like this compound may scavenge free radicals and reduce oxidative stress.

Experimental Data:

A comparative analysis revealed that certain pyrimidines demonstrated higher total antioxidant capacity (TAC) than standard antioxidants such as α-tocopherol, with IC50 values indicating effective radical scavenging activity .

The biological activities of this compound are believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity: Many pyrimidines act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Modulation of Gene Expression: These compounds can influence gene expression related to apoptosis and inflammation.

- Interaction with Cell Membranes: The lipophilic nature of the isopropoxyethyl group enhances membrane permeability, allowing for better cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.